molecular formula C15H23NO B14846540 2-Tert-butyl-4-cyclopropoxy-6-isopropylpyridine

2-Tert-butyl-4-cyclopropoxy-6-isopropylpyridine

Cat. No.: B14846540
M. Wt: 233.35 g/mol
InChI Key: ILEFGLUNRFXSCW-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-cyclopropoxy-6-isopropylpyridine is an organic compound that belongs to the pyridine family This compound is characterized by the presence of tert-butyl, cyclopropoxy, and isopropyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-cyclopropoxy-6-isopropylpyridine can be achieved through several synthetic routes. One common method involves the alkylation of a pyridine derivative with tert-butyl, cyclopropoxy, and isopropyl groups. The reaction conditions typically include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, followed by the addition of the appropriate alkyl halides to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel complexes can enhance the reaction rates and selectivity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-cyclopropoxy-6-isopropylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-Tert-butyl-4-cyclopropoxy-6-isopropylpyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and possible interactions with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-cyclopropoxy-6-isopropylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-4-methylphenol: A compound with a similar tert-butyl group but different substituents on the aromatic ring.

    4-tert-Butylphenol: Another compound with a tert-butyl group, commonly used in industrial applications.

Uniqueness

2-Tert-butyl-4-cyclopropoxy-6-isopropylpyridine is unique due to the presence of the cyclopropoxy and isopropyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

2-tert-butyl-4-cyclopropyloxy-6-propan-2-ylpyridine

InChI

InChI=1S/C15H23NO/c1-10(2)13-8-12(17-11-6-7-11)9-14(16-13)15(3,4)5/h8-11H,6-7H2,1-5H3

InChI Key

ILEFGLUNRFXSCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CC(=C1)OC2CC2)C(C)(C)C

Origin of Product

United States

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